7-Oxabicyclo[4.2.0]octan-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWOPJYLAMIZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Oxabicyclo 4.2.0 Octan 8 One and Analogues
Cycloaddition Strategies
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering high efficiency and stereocontrol. For the synthesis of the 7-oxabicyclo[4.2.0]octan-8-one framework, several cycloaddition approaches have been successfully employed.
Photochemical [2+2] Cycloadditions for Bicyclo[4.2.0]octan-8-one Core Formation
The photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane (B1203170) rings and has been extensively applied to create the bicyclo[4.2.0]octane skeleton. This reaction involves the light-induced union of two double bonds to form a four-membered ring.
Intramolecular [2+2] photocycloaddition offers a direct route to fused bicyclic systems. In this approach, a molecule containing both an enone and an alkene moiety is irradiated, leading to the formation of the bicyclo[4.2.0]octane core. For instance, the irradiation of 2-(3-butenyloxy)cyclohex-2-enone can yield a 2-oxabicyclo[3.2.0]heptane derivative, a "head-to-head" adduct, alongside the major "head-to-tail" adduct, a 2-oxabicyclo[3.1.1]heptane derivative. researchgate.net The regioselectivity of this reaction is influenced by the conformation of the tether connecting the two reactive groups. This strategy has been pivotal in the synthesis of complex natural products, such as the enantioselective syntheses of guanacastepene E. nih.gov In one approach, a photosubstrate underwent intramolecular [2+2] photocycloaddition to furnish a key cyclobutane intermediate in 82% yield. nih.gov
Intermolecular [2+2] photocycloadditions involve the reaction of two separate molecules, typically an α,β-unsaturated lactone or ketone and an alkene. A classic example is the Paternò-Büchi reaction, the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548). researchgate.net The synthesis of this compound and its derivatives can be achieved through the photocycloaddition of a dihydropyranone with an alkene like ethylene. Visible light-mediated intermolecular [2+2] photocycloadditions of 1-aryl-2-nitroethenes with various olefins have been shown to produce functionalized cyclobutanes. rsc.orgresearchgate.net For example, the reaction of 1-phenyl-2-nitroethene with 2,3-dihydro-1,4-dioxin yields 7-nitro-8-phenyl-2,5-dioxabicyclo[4.2.0]octane. rsc.org These reactions often proceed via a triplet state and a 1,4-diradical intermediate. researchgate.net The efficiency of these reactions can sometimes be limited by factors such as the low absorption coefficient of the reactants and rapid cis/trans isomerization in the excited state. rsc.org
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1-phenyl-2-nitroethene | 2,3-dimethyl-2-butene | 2-(1-nitro-2-phenyl-3,3,4,4-tetramethylcyclobutyl)benzene | 28-86% | researchgate.net |
| 1-phenyl-2-nitroethene | 2,3-dihydrofuran | 6-Nitro-7-phenyl-2-oxabicyclo[3.2.0]heptane | 37-88% | rsc.org |
| Enone 109 | trans-1,2-dichloroethylene | Cyclobutane 111 | 43% | nih.gov |
| Lactone 117 | cis-1,2-dichloroethylene | Cyclobutene (B1205218) 120 (after dehalogenation) | - | nih.gov |
The outcome of photochemical [2+2] cycloadditions is highly dependent on the reaction conditions, including the choice of solvent, irradiation wavelength, and the use of sensitizers. Sensitizers are molecules that can absorb light and transfer the energy to one of the reactants, promoting it to an excited triplet state, which then undergoes the cycloaddition. The use of triplet sensitizers can improve the efficiency and selectivity of the reaction. For instance, visible light-mediated reactions can be performed at wavelengths of 419 nm or 424 nm in solvents like dichloromethane. researchgate.net In some cases, a commercially available iridium-based photosensitizer and blue-light irradiation have been used effectively. beilstein-journals.org The presence of ortho-methoxy groups on a styrene (B11656) derivative has been shown to control the diastereoselectivity of an intramolecular [2+2] photocycloaddition. acs.org
[3+4] Cycloaddition Approaches (e.g., Oxyallyl Carbocation Method)
The [4+3] cycloaddition is a powerful method for constructing seven-membered rings and can be adapted to form bicyclic systems. wikipedia.org This reaction typically involves the reaction of a 1,3-diene with an allyl cation or, more commonly, an oxyallyl cation. organicreactions.org Oxyallyl cations can be generated from α,α'-dihalo ketones through reduction or from α-halo ketones under basic conditions. wikipedia.org These intermediates then react with a diene, such as furan (B31954) or pyrrole, to yield a bicyclic adduct. organicreactions.org While this method is more commonly used for seven-membered carbocycles, modifications can lead to frameworks related to the bicyclo[4.2.0]octane system. For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations have been developed to furnish cyclohepta[b]indoles. acs.orguchicago.edu These reactions often proceed with good to high yields and diastereoselectivities. acs.org
| Diene/π-System | Oxyallyl Precursor | Catalyst/Conditions | Product Type | Yield | Reference |
| 3-Alkenylindoles | α,α'-dihalo ketones | TMSOTf | Cyclohepta[b]indoles | High | acs.orguchicago.edu |
| 1H-Isochromene acetals | D-A cyclopropenes | HNTf₂ | Formal [4+3] cycloadducts | Good to excellent | nih.gov |
Diels-Alder Reactions to Construct Bicyclic Frameworks
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental and widely used reaction in organic synthesis for the formation of six-membered rings with excellent stereocontrol. wikipedia.org While it doesn't directly form the cyclobutane ring of the this compound system, it is a crucial strategy for constructing a precursor bicyclic framework which can then be further elaborated. For example, the reaction can be used to synthesize bicyclo[4.2.0]octane motifs. rsc.org Yan and coworkers developed a method where cyclobutenone acts as a reactive dienophile in a Diels-Alder reaction to synthesize the bicyclo[4.2.0]octane core, a key step in the total synthesis of kingianin F. rsc.orgrsc.org The use of chiral catalysts, such as chiral oxaborolidinium ions (COBI), can induce enantioselectivity in these reactions. rsc.orgrsc.org
Another approach involves the Diels-Alder reaction of pyrones, which act as dienes, to form bicyclic lactones. acs.org For instance, 2H-pyran-2-ones can react with dienophiles to yield oxabicyclo[2.2.2]octene derivatives. researchgate.net These adducts can then undergo further transformations. The intramolecular Diels-Alder reaction of a pyranone has been used to afford a bicyclic lactam after the extrusion of carbon dioxide. wikipedia.org The Diels-Alder reaction has proven to be a versatile tool in the synthesis of complex natural products containing bicyclic lactone cores. researchgate.netthieme-connect.com
Ring-Closing Strategies
The formation of the strained four-membered lactone ring is a critical step in the synthesis of the this compound skeleton. Intramolecular cyclization reactions are the most common and effective methods to achieve this.
Intramolecular Cyclization Reactions
Various intramolecular strategies have been developed to construct the bicyclo[4.2.0]octane system. These methods often rely on the formation of a key carbon-carbon or carbon-oxygen bond to close the four-membered ring onto a pre-existing six-membered ring.
One effective method is cationic iodocyclization . The reaction of certain 2-cyclohexenemethanol derivatives with iodine can lead to the formation of the fused 7-oxabicyclo[4.2.0]octane system. researchgate.net The regiochemical outcome, favoring the fused bicyclic product over a bridged 6-oxabicyclo[3.2.1]octane, is influenced by substituents on the starting material, with aromatic groups promoting the desired fused ring formation. researchgate.net
Another approach involves a rhodium-catalyzed O-H insertion followed by an intramolecular cyclization. This strategy has been successfully employed to create substituted oxabicyclo[4.2.0]octane derivatives. researchgate.net For instance, the reaction of a diazoacetoacetate with cyclohexene (B86901), followed by installation of a malonate group, provides a precursor that undergoes cyclization to yield the corresponding oxabicyclo[4.2.0]octane derivative in excellent yield. researchgate.net
Photochemical [2+2] cycloaddition is a classic and powerful method for forming four-membered rings. This reaction can be applied intramolecularly to construct the bicyclo[4.2.0]octanone core. For example, the photocycloaddition of acetylene (B1199291) to a hexahydrocoumarin (B42210) derivative (which already contains a six-membered ring and a lactone) has been used to generate a key tricyclic intermediate possessing the cis-anti-cis-8-carbomethoxy-7-methyl-11,11-ethylenedioxy-2-oxatricyclo[6.4.0.0.⁴,⁷]dodec-5-en-3-one structure. This intermediate embodies the fundamental bicyclo[4.2.0]octanone framework.
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Product Type |
| Cationic Iodocyclization | 2-Cyclohexenemethanol derivatives | Iodine (I₂) | Fused 7-oxabicyclo[4.2.0]octane |
| Rhodium-Catalyzed Cyclization | Diazoacetoacetate & Cyclohexene | [Rh₂(OAc)₄], NaH | Diethyl oxabicyclo[4.2.0]octane derivative |
| Photocycloaddition | Hexahydrocoumarin derivative & Acetylene | Light (hν) | Tricyclic system with bicyclo[4.2.0]octanone core |
Radical Cyclization Approaches
While ionic and photochemical cyclizations are more commonly reported for this specific bicyclic system, radical-based methods represent a powerful tool for the synthesis of cyclic compounds, including oxetanes. General strategies for oxetane synthesis via radical pathways often involve the formation of a ketyl radical which can then participate in an atom-transfer radical addition. nih.gov
One potential, though not specifically demonstrated for this compound, involves activating a carbonyl compound to an α-oxy iodide, which can then form a ketyl radical. This radical can add to an appropriately positioned alkene, followed by a one-pot nucleophilic substitution to forge the oxetane ring. nih.gov Another general method for forming heterocycles involves radical cyclization using o-iodoxybenzoic acid (IBX) as a single-electron transfer (SET) oxidant. researchgate.net This has been applied to the synthesis of isoxazolidines and oxazinanes. researchgate.net The application of such radical-polar crossover or SET-promoted cyclizations to precursors of this compound remains an area for further exploration.
Derivatization from Precursor Molecules
Instead of forming both rings simultaneously, many synthetic routes focus on modifying an existing carbocyclic or heterocyclic precursor to generate the final this compound structure.
Transformation of α-Diazo Sulfoxides
A specific photochemical transformation starting from α-diazo sulfoxides has been shown to produce this compound. The photochemistry of a particular α-diazo sulfoxide (B87167) leads to a photochemically induced hetero-Wolff rearrangement, forming an α-oxo sulfine (B13751562) intermediate. rsc.org Subsequent irradiation of this sulfine at a wavelength greater than 320 nm results in its decomposition, yielding this compound alongside another product, with the abstraction of carbonyl sulfide (B99878) (COS). rsc.orgfrontiersin.org
| Precursor | Intermediate | Conditions | Product |
| α-Diazo Sulfoxide | α-Oxo Sulfine | Irradiation (λ > 320 nm) | This compound |
Synthesis from Cyclohexanone (B45756) Derivatives
Derivatives of cyclohexanone are logical starting points for the synthesis of the this compound skeleton. A common strategy involves using the cyclohexanone to build the fused six-membered ring and then constructing the oxetanone onto it. For instance, cyclohexanone can be converted into 2-cyclohexenemethanol derivatives. As mentioned previously, these alkenols can undergo cationic iodocyclization to yield the fused 7-oxabicyclo[4.2.0]octane ring system. researchgate.net This transformation provides a clear synthetic link from simple cyclohexanone-type precursors to the target bicyclic lactone.
Preparation from Glycals for Bicyclic Carbohydrate Derivatives
The this compound framework is found in a number of important bicyclic carbohydrate analogs, which are often synthesized from glycals (cyclic enol ethers derived from sugars). These derivatives are of interest as potential inhibitors of glycoside hydrolases. researchgate.netgoogle.com
A straightforward entry to these complex molecules involves cycloaddition reactions with commercially available glycals. google.com For example, a stable bicyclic carbohydrate derivative, [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo-[4.2.0]octan-3-yl]methyl acetate (B1210297), can be synthesized in a few steps from such precursors. google.com The formation of the strained four-membered cyclobutanone (B123998) ring often forces the six-membered pyranose ring to adopt an unusual conformation. researchgate.netgoogle.com The absolute configuration of the newly formed stereocenters has been unequivocally established through crystal structure determinations. researchgate.netgoogle.com
| Starting Material | Key Reaction | Product Name |
| Commercially available glycals | Cycloaddition | [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate |
| Commercially available glycals | Cycloaddition | [(1S,4R,5S,6R)-5-acetyloxy-7-hydroxyimino-2-oxobicyclo[4.2.0]octan-4-yl acetate |
Chemoenzymatic and Biocatalytic Syntheses
The integration of enzymatic processes into synthetic organic chemistry offers powerful tools for creating complex molecules with high selectivity and under mild conditions. For the synthesis of this compound and its analogs, enzymatic Baeyer-Villiger oxidation and yeast-mediated reductions have proven to be particularly effective.
Enzymatic Baeyer-Villiger Oxidation for Lactone Formation
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. nih.gov The enzymatic version of this reaction, utilizing Baeyer-Villiger monooxygenases (BVMOs), has emerged as a highly efficient and selective method for the synthesis of chiral lactones. nih.govacs.org These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group with high regio- and enantioselectivity. acs.org
BVMOs have been successfully employed in the desymmetrization of substituted cyclobutanones to produce corresponding butyrolactones in good yields. thieme-connect.de The enantioselectivity of this oxidation is highly dependent on the nature of the substituent on the cyclobutanone ring. thieme-connect.de For instance, whole cells of E. coli expressing BVMO from Mycobacterium tuberculosis H37Rv have been used for the kinetic resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one. rug.nlthieme.de This biocatalytic system demonstrated complete regioselectivity, leading to the formation of the unexpected lactone, 3-oxabicyclo[3.3.0]octan-2-one. rug.nl This process allowed for the separation of the enantiomers, yielding enantiopure (1S,6R)-(-)-lactone and the unreacted (1R,6S)-(+)-ketone. rug.nl
The regioselectivity of BVMOs can be influenced by both electronic and steric factors within the enzyme's active site, sometimes leading to the formation of products that are not accessible through traditional chemical means. acs.org This highlights the unique advantage of biocatalysis in accessing structurally diverse and stereochemically defined lactones.
Yeast Reduction in Chiral Synthesis
Baker's yeast (Saccharomyces cerevisiae) is a versatile and widely used biocatalyst in organic synthesis, particularly for the stereoselective reduction of carbonyl compounds. researchgate.net While direct examples of yeast reduction to form this compound are not prevalent in the reviewed literature, the principle has been applied to the synthesis of chiral building blocks for related bicyclic systems.
For example, fermenting baker's yeast has been used to convert allylic alcohols into enantiomerically pure butanols, which serve as chiral synthons for the synthesis of bisabolane (B3257923) sesquiterpenes. researchgate.net The reduction of α-acetoxy ketones mediated by baker's yeast proceeds with high enantio- and stereoselectivity, yielding chiral carbinols that can be converted into masked chiral deoxy sugars. researchgate.net These examples showcase the potential of yeast-mediated reductions to establish key stereocenters that could be incorporated into the synthesis of chiral bicyclo[4.2.0]octane derivatives.
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric methods is crucial for obtaining enantiomerically pure forms of complex molecules like this compound. Chiral auxiliaries, asymmetric epoxidation, and enantioselective cycloadditions are key strategies employed to control the stereochemical outcome of the synthesis.
Chiral Auxiliaries in Bicyclo[4.2.0]octane Construction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been effectively used in the construction of bicyclo[4.2.0]octane systems.
One notable example involves the use of (R)-phenylglycinol as a chiral auxiliary in a diastereoselective intramolecular Diels-Alder reaction to obtain a 7-oxabicyclo[2.2.1]heptane moiety, a key substructure for the synthesis of solanoeclepin A, which contains a bicyclo[4.2.0]octane core. researchgate.netresearchgate.net Similarly, derivatives of 10,2-camphorsultam have been shown to be effective chiral auxiliaries in the diastereoselective [2+2] photocycloaddition of cyclic enones, leading to the formation of bicyclo[4.2.0]octan-2-one derivatives. molaid.com
The use of cleavable chiral auxiliaries has also been explored in 8π electrocyclization reactions to control the stereochemistry of the resulting bicyclo[4.2.0]octane core. acs.org These examples demonstrate the utility of chiral auxiliaries in guiding the formation of specific stereoisomers in the synthesis of complex bicyclic structures.
Asymmetric Epoxidation in Related Bicyclic Systems
Asymmetric epoxidation is a powerful tool for introducing chirality into a molecule by converting an achiral alkene into a chiral epoxide. While direct asymmetric epoxidation to form the oxirane ring of this compound is not explicitly detailed, this method is fundamental in the synthesis of related chiral bicyclic lactones. researchgate.net
The direct asymmetric epoxidation of cis-1,2-dialkyl-substituted olefins remains a challenging area of research. core.ac.uk However, new catalysts, such as dihydroisoquinolinium salts, have been developed for the epoxidation of a range of cis-substituted olefins with high enantioselectivity. acs.org This reaction has been a key step in the enantioselective synthesis of the antihypertensive agent levcromakalim. acs.org The principles of asymmetric epoxidation are applicable to the synthesis of precursors for bicyclic lactones, where the stereochemically defined epoxide can be further manipulated to form the desired ring system.
Enantioselective Access through [2+2] Photocycloaddition/Reduction/Fragmentation Sequences
Intramolecular [2+2] photocycloaddition reactions are a valuable method for constructing cyclobutane rings, which are integral to the bicyclo[4.2.0]octane framework. nih.gov When performed enantioselectively, this reaction provides access to chiral bicyclic systems.
A notable approach involves the enantioselective crossed [2+2] photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones catalyzed by a chiral rhodium Lewis acid. nih.gov This reaction proceeds with high enantioselectivity (80-94% ee) under visible light conditions. nih.gov The resulting bridged cyclobutane products possess a unique and complex structure that is difficult to achieve through thermal methods. nih.gov
Heteroatom-Directed Conjugate Addition in Chiral Cyclobutane Synthesis
The heteroatom-directed conjugate addition (HADCA) has emerged as a significant methodology for the synthesis of chiral cyclobutanes. acs.orgrsc.org This strategy leverages the directing effect of a nearby heteroatom, often oxygen or nitrogen, to control the stereochemical outcome of a conjugate addition reaction. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the cyclobutane ring.
The general principle of HADCA involves the addition of a nucleophile to an electron-deficient alkene that is part of a molecule also containing an epoxide or another electrophilic group. The presence of a heteroatom in a specific stereochemical orientation guides the incoming nucleophile to a particular face of the molecule. This initial stereoselective addition sets the stereochemistry for the subsequent intramolecular reaction, which proceeds to form the cyclobutane ring. This method has been successfully applied to the synthesis of various functionalized cyclobutanes and has shown promise in the construction of bicyclo[4.2.0]octane systems. rsc.org
Detailed Research Findings
Research in this area has demonstrated the feasibility of using HADCA to construct complex polycyclic systems. For instance, studies have shown that carbanions generated from the conjugate addition of organometallic reagents to α,β-unsaturated systems containing a strategically placed epoxide can undergo intramolecular epoxide opening to furnish cyclobutane rings. acs.org The stereochemistry of the newly formed cyclobutane is dictated by the geometry of the starting material and the nature of the directing heteroatom.
While specific examples detailing the synthesis of this compound via HADCA are not extensively documented in readily available literature, the principles of the methodology are directly applicable. A hypothetical retrosynthetic analysis would involve disconnecting the C1-C6 and C5-C8 bonds of the target molecule, suggesting a precursor that could undergo an intramolecular cyclization.
A plausible forward synthesis could start from a suitably substituted cyclohexene derivative. For example, a cyclohexene bearing an epoxide and a tethered Michael acceptor could be a key intermediate. The conjugate addition of a nucleophile to the Michael acceptor, directed by the epoxide's oxygen atom, would generate a transient enolate. This enolate could then undergo an intramolecular nucleophilic attack on the epoxide, leading to the formation of the this compound core. The stereochemical outcome of this cyclization would be highly dependent on the relative stereochemistry of the substituents on the cyclohexene ring.
Reactivity and Reaction Mechanisms of 7 Oxabicyclo 4.2.0 Octan 8 One Derivatives
Ring-Opening Reactions
The inherent ring strain in the cyclobutane (B1203170) portion of the 7-oxabicyclo[4.2.0]octan-8-one skeleton makes it susceptible to various ring-opening reactions. These transformations can be initiated thermally, under acidic conditions, or through nucleophilic attack, often leading to the formation of more complex molecular architectures.
Thermal and acid-catalyzed conditions can effectively promote the cleavage of the strained rings in this compound derivatives. Lewis acids, in particular, are effective in activating the molecule for ring-opening and subsequent rearrangements.
Acid-catalyzed treatment of derivatives can lead to the opening of the oxetane (B1205548) or lactone ring. For instance, the acid-catalyzed methanolysis of a related acetylated dianhydro-octitol, which contains a similar oxetane ring fused to a six-membered ring, results in the opening of the four-membered ring. researchgate.net Similarly, treating certain bicyclo[4.2.0]octan-7-ol derivatives with boron trifluoride etherate can induce a regio- and stereoselective rearrangement, expanding the cyclobutane ring to form bicyclo[4.3.0]nonan-8-ones. ugent.be
The choice of acid catalyst can significantly influence the reaction's efficiency. In a study on a related cyclopropanated 3-aza-2-oxabicyclic system, various protic acids were tested for their ability to catalyze ring-opening with alcohol nucleophiles. beilstein-journals.org While mineral acids like fluoroboric acid and sulfuric acid gave moderate yields, the organic acid pyridinium (B92312) p-toluenesulfonate (PPTS) was found to be the most effective, suggesting that fine-tuning the acidic catalyst is crucial for optimizing these transformations. beilstein-journals.org
Table 1: Effect of Different Acid Catalysts on a Related Bicyclic Ether Ring-Opening Reaction
| Catalyst | Yield of Ring-Opened Product |
|---|---|
| Fluoroboric Acid | 45% |
| Sulfuric Acid | 48% |
| Nitric Acid | 56% |
| Pyridinium p-toluenesulfonate (PPTS) | 61% |
Data derived from a study on a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene system, illustrating the general effect of acid catalysts on such ring systems. beilstein-journals.org
The lactone in the this compound system is an ester within a four-membered ring, making it highly reactive towards nucleophiles. This reactivity can be harnessed to introduce new functional groups. The nucleophilic ring-opening of related cyclopropane (B1198618) derivatives, which also involves strained rings, can be influenced by factors such as the choice of nucleophile, substrate, solvent, and temperature. rsc.org This highlights the controllable nature of these reactions, allowing for selective transformations. rsc.org In some bicyclo[4.2.0]octane derivatives, a cycloaddition reaction with certain reagents can lead to the formation of an oxazine (B8389632) derivative, which represents a form of ring-opening and rearrangement. researchgate.net
The selective cleavage of specific bonds within the bicyclo[4.2.0]octane framework allows for the synthesis of diverse molecular structures. The high ring strain energy associated with fused cyclobutane systems makes selective bond cleavage a facile process under various conditions. ugent.beresearchgate.net
One strategy involves Lewis acid-catalyzed ring opening followed by a cyclization that results in a skeletal rearrangement. ugent.be Another powerful method is oxidative cleavage. For example, the oxidative cleavage of a 2-oxabicyclo[4.2.0]octane derivative has been employed as a key step in the synthesis of the natural product (+)-laurencin. soton.ac.uk These methods demonstrate that by choosing the appropriate reagents and conditions, chemists can selectively cleave either the cyclobutane or the lactone portion of the molecule to access different product scaffolds.
Functional Group Transformations
Beyond ring-opening reactions, the functional groups of this compound derivatives, particularly the carbonyl group, can undergo a variety of transformations. The bicyclic framework itself can also be modified to create more complex structures.
The carbonyl group at the C-8 position is a key site for functionalization. It readily undergoes nucleophilic addition reactions with various nucleophiles, which can lead to the formation of corresponding alcohols or amines. smolecule.com
Reduction of the carbonyl group is a common transformation. The stereochemical outcome of this reduction can be highly specific and is crucial in the synthesis of stereochemically defined products like carbapenem (B1253116) precursors. rsc.org For example, the introduction of substituents at the adjacent C-7 position can direct the stereospecific reduction of the ketone, providing selective access to different isomers of the corresponding secondary alcohol. rsc.org Similarly, studies on related 8-methylbicyclo[4.2.0]oct-2-en-7-ones show that reduction with a zinc/copper couple proceeds with high stereoselectivity, yielding predominantly the endo-methyl alcohol. researchgate.net
Table 2: Examples of Carbonyl Group Transformations in Bicyclo[4.2.0]octanone Systems
| Reagent/Reaction | Product Type | Stereoselectivity | Reference |
|---|---|---|---|
| Zinc/Copper Couple | Secondary Alcohol | High (95% endo) | researchgate.net |
| Stereospecific Reduction | (6,7,9)-isomer or (6,7,9)-isomer | High | rsc.org |
The this compound skeleton can be rearranged into other bicyclic systems. As mentioned previously, acid-catalyzed treatment of related 7-oxiranylbicyclo[4.2.0]octan-7-ol isomers can trigger a ring expansion to yield bicyclo[4.3.0]nonan-8-ones (a hydrindane system). ugent.be This type of Wagner-Meerwein shift demonstrates a powerful method for converting the [4.2.0] framework into a [4.3.0] system. ugent.be
Furthermore, functionalization at other positions on the ring is a key strategy for building molecular complexity. The introduction of sulphenyl or halogen substituents at the C-7 position of a related aza-bicyclic ketone has been shown to be a critical step in the synthesis of precursors for carbapenem antibiotics. rsc.org These modifications, followed by further reactions like carbonyl reduction, allow for precise control over the molecule's final stereochemistry. rsc.org
Rearrangement Reactions
The inherent strain in the this compound framework makes its derivatives susceptible to a variety of rearrangement reactions, often leading to structurally diverse and complex molecular architectures. These transformations are typically initiated by light, heat, or acid catalysis and proceed through distinct mechanistic pathways.
Wolff Rearrangement and Related Processes
The Wolff rearrangement is a key transformation of α-diazoketones, which can be derived from carboxylic acid precursors of this compound. This reaction, central to the Arndt-Eistert homologation for chain extension of carboxylic acids, proceeds through a ketene (B1206846) intermediate formed by the expulsion of dinitrogen gas upon photolysis, thermolysis, or metal catalysis. organic-chemistry.orgambeed.com
In the context of bicyclic systems, the photolysis of α-diazo sulfoxides has been shown to produce this compound as a decomposition product of an intermediate α-oxo sulfine (B13751562). researchgate.net The initial step involves a photochemically induced hetero-Wolff rearrangement. researchgate.net The Arndt-Eistert synthesis, which utilizes the Wolff rearrangement, is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.org The process begins with the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. organic-chemistry.org The subsequent Wolff rearrangement of this diazoketone generates a ketene, which can be trapped by various nucleophiles like water, alcohols, or amines to yield the homologous acid, ester, or amide, respectively. organic-chemistry.org While direct studies on this compound are limited, the principles of the Arndt-Eistert reaction are broadly applicable to complex molecules, including the synthesis of β-amino acids and peptides. organic-chemistry.orgcore.ac.uk
Table 1: Key Aspects of Wolff Rearrangement and Arndt-Eistert Synthesis
| Feature | Description | Reference |
| Reaction | Wolff Rearrangement | organic-chemistry.org |
| Starting Material | α-Diazoketone | organic-chemistry.org |
| Intermediate | Ketene | organic-chemistry.org |
| Products | Carboxylic acids, esters, amides | organic-chemistry.org |
| Related Synthesis | Arndt-Eistert Homologation | ambeed.com |
| Application | One-carbon chain extension of carboxylic acids | organic-chemistry.org |
| Safety Note | Diazomethane is explosive and toxic; safer alternatives like the Kowalski Ester Homologation exist. | organic-chemistry.orgresearchgate.net |
Cyclobutyl-Carbinol Rearrangements
The cyclobutane ring in this compound derivatives is prone to rearrangements, particularly under acidic conditions. These transformations often involve the expansion of the four-membered ring to a more stable five-membered ring. One such process is the cyclobutyl-carbinol rearrangement.
In a related system, acid-catalyzed rearrangement of 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one, which also contains a cyclobutane ring fused to another ring, leads to a ring-expanded product. stackexchange.com The proposed mechanism involves protonation of the carbonyl oxygen, followed by an intramolecular attack from the double bond to form a tertiary carbocation, which then collapses to the rearranged bicyclic ketone. stackexchange.com Similarly, four-membered ring ethers, known as oxetanes, undergo acid-catalyzed ring-opening. chegg.com This process is initiated by the protonation of the oxetane oxygen. chegg.com For instance, treatment of 7-oxiranylbicyclo[4.2.0]octan-7-ol diastereomers with boron(III) fluoride (B91410) etherate resulted in regio- and stereoselective rearrangements to ring-expanded hydroxymethyl-substituted ketones. ugent.be These examples suggest that derivatives of this compound would likely undergo analogous acid-catalyzed rearrangements involving the cyclobutane and/or oxetane ring, leading to ring-expanded products.
Competing Rearrangement Pathways
The photochemical and thermal activation of this compound derivatives can lead to multiple competing rearrangement pathways, including Norrish-type reactions. The Norrish Type I reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming two radical intermediates. wikipedia.org The Norrish Type II reaction, common for cyclic aliphatic ketones, involves intramolecular hydrogen abstraction to form a biradical, which can then cleave or cyclize. wikipedia.org
In addition to Norrish reactions, other rearrangements can occur. For example, the photochemical rearrangement of 2-pyrone can yield 2-oxabicyclo[2.2.0]hex-5-en-3-one, a related bicyclic lactone. nih.gov The study of various bicyclic systems reveals a multitude of potential rearrangement pathways. For instance, N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes undergo rearrangement to 2-azabicyclo[2.1.1]hexane derivatives upon reaction with NBS in wet DMSO. researchgate.net Furthermore, acid-catalyzed rearrangements of other bicyclic systems have been shown to yield a variety of structurally distinct products, with the specific outcome depending on the acid strength and reaction conditions. rsc.orgresearchgate.net These studies underscore the complexity of rearrangement reactions in strained bicyclic systems, where subtle changes in the substrate or reaction environment can favor one pathway over another.
Polymerization Studies
The inherent ring strain in bicyclic ethers and lactones makes them attractive monomers for ring-opening polymerization (ROP), a powerful method for synthesizing polymers with controlled architectures. libretexts.orgwikipedia.org
Mechanistic Considerations of Ring-Opening Polymerization in Bicyclic Systems
The ring-opening polymerization of bicyclic ethers and lactones can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways. libretexts.orgnih.gov Cationic ring-opening polymerization (CROP) is initiated by electrophilic species such as Brønsted acids or metal cations, which activate the cyclic monomer towards nucleophilic attack. wikipedia.orgmdpi.com The propagation can proceed via an SN1 or SN2 mechanism, depending on the stability of the cationic intermediate. wikipedia.org
In some cases, an "activated monomer" mechanism (AMM) can operate, particularly in the presence of protic additives like alcohols. researchgate.net In the AMM, the monomer is activated by protonation, and the growing polymer chain end remains neutral (e.g., a hydroxyl group), which then attacks the activated monomer. researchgate.net This contrasts with the "active chain end" (ACE) mechanism, where the growing chain end is the ionic species. researchgate.net The dominant mechanism is influenced by factors such as monomer basicity, ring strain, and the presence of additives. researchgate.net For lactones, ring-opening polymerization is an alternative to polycondensation for producing aliphatic polyesters, often offering better control over molecular weight. tandfonline.comresearchgate.netnih.gov
Stereochemical Aspects and Chiral Synthesis
Diastereoselectivity in Synthetic Routes
The synthesis of substituted 7-oxabicyclo[4.2.0]octan-8-ones often involves cycloaddition reactions where control of diastereoselectivity is paramount. Photochemical [2+2] cycloadditions, in particular, have been explored for the construction of the bicyclic core.
One notable approach involves the irradiation of chiral cyclohexenones in the presence of alkenes. For instance, the photocycloaddition of a chiral cyclohexenone carboxylate with various alkenes has been shown to yield (1S,6S)-bicyclo[4.2.0]octan-2-ones with high diastereoselectivity, achieving a diastereomeric excess (de) of up to 96%. researchgate.net The regioselectivity of these reactions is also a significant consideration, with studies exploring the factors that govern the formation of specific isomers. researchgate.net
Another strategy utilizes a tandem Prins/Wagner/Ritter process. The three-component coupling of an aldehyde, vinylcyclopropyl carbinol, and a nitrile in the presence of a catalyst like TMSOTf can produce (3-oxabicyclo[4.2.0]octanyl)amide derivatives with high yields and excellent selectivity. rsc.org This method allows for the creation of three new stereogenic centers in a single operation. rsc.org
The diastereoselectivity of these synthetic routes is often influenced by the choice of chiral auxiliaries, catalysts, and reaction conditions. For example, in the synthesis of (+)-lineatin, a pheromone containing the 7-oxabicyclo[4.2.0]octane skeleton, a key step involves the diastereoselective construction of a cyclobutene (B1205218) via a photochemical [2+2] cycloaddition. researchgate.net
| Reaction Type | Key Features | Diastereoselectivity | Reference |
| Photochemical [2+2] Cycloaddition | Irradiation of chiral cyclohexenones with alkenes. | Up to 96% de for (1S,6S)-bicyclo[4.2.0]octan-2-ones. | researchgate.net |
| Tandem Prins/Wagner/Ritter Process | Three-component coupling of aldehyde, vinylcyclopropyl carbinol, and nitrile. | High yields and excellent selectivity, creating three stereogenic centers. | rsc.org |
| Intramolecular Diels-Alder | Use of a chiral auxiliary like (R)-phenylglycinol. | High stereoselectivity. | researchgate.net |
Enantiomeric Excess Determination and Control
Achieving high enantiomeric excess (ee) is a crucial goal in the synthesis of chiral 7-oxabicyclo[4.2.0]octan-8-one derivatives. Various methods are employed for both the determination and control of enantiomeric purity.
Enzymatic resolutions have proven to be effective in separating enantiomers. For instance, Baeyer-Villiger monooxygenases (BVMOs) have been used for the kinetic resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one. rug.nl The enzyme from Mycobacterium tuberculosis H37Rv, expressed in E. coli, can selectively oxidize one enantiomer, allowing for the recovery of the other in high enantiomeric purity. rug.nl Specifically, the racemic 2-oxabicyclo[4.2.0]octan-7-one was oxidized with complete regioselectivity to the unexpected lactone, yielding both the (1S,6R)-(-)-lactone and the unreacted (1R,6S)-(+)-ketone in enantiopure form after 50% conversion. rug.nl
In another example, the synthesis of frontalin (B1251666) enantiomers, which contain a related 6,8-dioxabicyclo[3.2.1]octane skeleton, utilized Sharpless asymmetric epoxidation to induce chirality. cdnsciencepub.com The enantiomeric excess of the resulting chiral epoxides was determined to be 95% ee for the (-)-isomer and 96% ee for the (+)-isomer by integration of diastereotopic hydrogens in their Mosher ester derivatives using NMR spectroscopy. cdnsciencepub.com
The use of chiral auxiliaries is another common strategy to control enantioselectivity. In the synthesis of (+)-lineatin, a diastereoselective photochemical [2+2] cycloaddition was a key step in establishing the desired stereochemistry. researchgate.net
| Method | Application | Result | Reference |
| Enzymatic Kinetic Resolution (BVMO) | Resolution of racemic 2-oxabicyclo[4.2.0]octan-7-one. | Enantiopure (1S,6R)-(-)-lactone and (1R,6S)-(+)-ketone. | rug.nl |
| Sharpless Asymmetric Epoxidation | Synthesis of frontalin enantiomers. | 95% ee for (-)-isomer and 96% ee for (+)-isomer. | cdnsciencepub.com |
| Chiral Auxiliaries | Diastereoselective synthesis of (+)-lineatin. | High diastereoselectivity in a key cycloaddition step. | researchgate.net |
Absolute Configuration Assignment Methodologies
Determining the absolute configuration of new stereocenters created during the synthesis of this compound derivatives is essential. X-ray crystallography is a definitive method for this purpose.
In a study of bicyclic carbohydrate derivatives, the absolute configurations of all new stereocenters in [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate (B1210297) were established for the first time through crystal structure determination. d-nb.info This was particularly important as the ring strain distorted the sugar rings, making it impossible to determine the configurations from NMR coupling constants alone. d-nb.info
Another example is the stereoselective synthesis of (1R,6R)-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-4-one, a monoterpene lactone. researchgate.net Its absolute configuration was assigned through intramolecular lactonization of (1R,2S)-grandisoic acid, a compound of known stereochemistry. researchgate.net
The absolute configuration of adducts can also be determined by X-ray crystallography, as mentioned in a patent related to 8-Oxabicyclo[5.3.0]dec-2-ene-9-one. google.com
| Methodology | Compound | Key Finding | Reference |
| X-ray Crystallography | [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate | Established the absolute configuration of all new stereocenters. | d-nb.info |
| Stereoselective Synthesis from a Known Chiral Precursor | (1R,6R)-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-4-one | Absolute configuration assigned based on the stereochemistry of the starting material. | researchgate.net |
Conformational Analysis and Ring Strain Effects on Stereochemistry
The conformation of the this compound ring system is significantly influenced by the fusion of the six-membered tetrahydropyran (B127337) ring and the four-membered cyclobutanone (B123998) ring. This fusion introduces considerable ring strain, which in turn affects the stereochemical outcome of reactions.
Crystal structure analysis of [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate revealed that due to the ring strain from the four-membered ring, the conformation of the carbohydrate moiety deviates strongly from the ideal chair form. d-nb.info The cyclobutane (B1203170) ring itself is nearly planar. d-nb.info This distortion has a direct impact on the relative orientation of substituents and thus on the stereoselectivity of synthetic transformations.
In the case of the related cis-7-azabicyclo[4.2.0]octan-8-one, the strain of the quasi-planar β-lactam moiety forces the cyclohexane (B81311) ring to adopt either a flexible boat form (77%) or a flexible half-chair form (23%). researchgate.netuea.ac.uk This demonstrates that the conformation of the six-membered ring is highly dependent on the nature of the fused four-membered ring.
The high reactivity of the cyclobutane ring due to ring strain can be exploited in synthesis. For example, it can facilitate rearrangements that are useful in the construction of more complex natural products. rsc.org
| Compound System | Conformational Feature | Effect on Stereochemistry | Reference |
| [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate | Strong deviation from ideal chair form of the pyranose ring due to ring strain. | Influences the relative orientation of substituents. | d-nb.info |
| cis-7-Azabicyclo[4.2.0]octan-8-one | Cyclohexane ring adopts flexible boat or half-chair conformations. | Demonstrates the influence of the fused four-membered ring on the six-membered ring's conformation. | researchgate.netuea.ac.uk |
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Oxabicyclo 4.2.0 Octan 8 One Systems
Infrared and UV/Vis Spectroscopy in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are powerful tools for real-time monitoring of chemical reactions that form or transform the 7-oxabicyclo[4.2.0]octan-8-one scaffold. These techniques allow chemists to track the consumption of reactants and the formation of products by observing changes in characteristic absorption bands.
Infrared Spectroscopy is particularly useful for identifying the presence of specific functional groups. In the synthesis of this compound derivatives, the most prominent feature is the stretching vibration of the carbonyl group (C=O) within the β-lactone ring. This bond typically produces a strong and sharp absorption band in the IR spectrum. For instance, in a derivative such as (1R,3R,4S,5R,6S)-3-(acetoxymethyl)-7-oxo-2-oxabicyclo[4.2.0]octane-4,5-diyl diacetate, the lactone carbonyl appears at a high frequency of 1816 cm⁻¹, a characteristic value for strained four-membered ring ketones. wgtn.ac.nz The presence of other ester functionalities in the molecule can be observed in the 1741 cm⁻¹ region. wgtn.ac.nz During a synthesis, the appearance and growth of the lactone's C=O band and the disappearance of reactant bands (e.g., C=C or O-H stretches) provide a clear indication of reaction progress.
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Compound Context |
| Lactone Carbonyl (C=O) | 1816 | Strained β-lactone ring in a 2-oxabicyclo[4.2.0]octane derivative wgtn.ac.nz |
| Acetate (B1210297) Carbonyl (C=O) | 1741 | Ester groups attached to the cyclohexane (B81311) ring wgtn.ac.nz |
| C-O Stretch | 1214, 1037 | Ether and ester linkages within the molecule wgtn.ac.nz |
UV/Vis Spectroscopy is employed when the reacting species contain chromophores—parts of a molecule that absorb light in the UV or visible range. The photochemical isomerization between 1H-2-benzo[c]oxocins and their corresponding cyclobuta[c]isochromene derivatives (which share the oxabicyclo[4.2.0]octane core) serves as an excellent example. The reaction can be monitored by following the changes in the UV/Vis spectrum over time. acs.org As the eight-membered ring of the benzo[c]oxocin undergoes a photoinduced ring-closure to form the four-membered ring of the bicyclic system, the extended conjugation is broken. This leads to a distinct change in the absorption spectrum, allowing for the quantification of the isomer ratio and the kinetics of the transformation simply by irradiating the sample and recording the spectra at intervals. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure and relative stereochemistry of this compound systems in solution. Both ¹H and ¹³C NMR provide a wealth of information.
Structural Assignment is achieved by analyzing chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and correlation spectra (like COSY and HSQC). The chemical shift of each proton and carbon atom is indicative of its local electronic environment. For example, in a substituted 2-oxabicyclo[4.2.0]octane derivative, protons adjacent to oxygen atoms or carbonyl groups are deshielded and appear at a lower field (higher ppm value). wgtn.ac.nz
The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons. An NOE is observed between protons that are close in space, regardless of whether they are directly bonded. This is particularly crucial for establishing the fusion stereochemistry of the two rings. For instance, the observation of a characteristic NOE between protons on the cyclobutane (B1203170) ring and the tetrahydrofuran (B95107) ring of a substituted oxabicyclo[4.2.0]octane derivative can confirm a cis-fused ring junction. rsc.org
| NMR Parameter | Application | Example Finding |
| ¹H Chemical Shift (δ) | Identifies the electronic environment of protons. | Protons on carbons attached to oxygen (H-1, H-3, H-4) in a substituted derivative appear between 4.6 and 5.3 ppm. wgtn.ac.nz |
| ¹³C Chemical Shift (δ) | Identifies the electronic environment of carbons. | The carbonyl carbon (C-8) of the lactone is highly deshielded, appearing at ~190 ppm. wgtn.ac.nz |
| Coupling Constant (J) | Determines dihedral angles and connectivity. | Used to infer relative stereochemistry between adjacent protons. |
| Nuclear Overhauser Effect (NOE) | Determines through-space proximity of protons. | Used to confirm the cis-fusion of the bicyclic ring system. rsc.org |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
While NMR provides the structure in solution, X-ray crystallography gives the unambiguous, high-resolution three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers.
For complex bicyclic systems like this compound derivatives, which often contain multiple stereocenters, X-ray crystallography is frequently essential. In cases where NMR data is ambiguous, a single-crystal X-ray structure provides definitive proof of stereochemistry. iucr.orgrsc.org For example, the crystal structure of [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate definitively established the absolute configuration of all new stereocenters created during its synthesis. iucr.org
The analysis also reveals crucial details about the conformation of the molecule in the solid state. Due to the strain imposed by the fused four-membered lactone ring, the six-membered ring often deviates significantly from an ideal chair conformation, sometimes adopting a boat or a twisted half-chair form. iucr.orgresearchgate.net In the case of the analogous compound cis-7-azabicyclo[4.2.0]octan-8-one, X-ray analysis showed that the cyclohexane ring exists as a mixture of flexible boat (77%) and half-chair (23%) forms within the crystal lattice. researchgate.net
| Crystallographic Data | Significance | Example Compound |
| Space Group | Describes the symmetry of the crystal lattice. | P2₁ (monoclinic) for a bicyclic carbohydrate derivative of oxabicyclo[4.2.0]octane. iucr.org |
| Ring Conformation | Reveals the 3D shape of the rings. | The six-membered ring deviates from an ideal chair, adopting boat or half-chair forms due to ring strain. iucr.orgresearchgate.net |
| Absolute Configuration | Unambiguously determines the stereochemistry at all chiral centers. | Established for the first time for new stereocenters in a bicyclic carbohydrate derivative. iucr.org |
Computational Chemistry in the Study of 7 Oxabicyclo 4.2.0 Octan 8 One
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) is a cornerstone of computational studies on bicyclic systems like 7-Oxabicyclo[4.2.0]octan-8-one, providing a balance between accuracy and computational cost. It is frequently employed to determine the ground-state geometries, optimized structures of transition states, and the relative energies of different isomers and conformers.
In the study of reactions involving the bicyclo[4.2.0]octane framework, DFT calculations have been crucial. For instance, investigations into the oxygenation of spirocyclic hydrocarbons leading to rearranged bicyclo[4.2.0]octan-1-ols have utilized DFT to calculate the activation free energies for various reaction pathways. nih.govacs.org These calculations help in understanding the site-selectivities and diastereoselectivities observed experimentally. nih.govacs.org
For substituted derivatives, such as those formed in photocatalyst-free [2+2] cross-photocycloadditions, DFT calculations using functionals like M06-2D3 with the def2-SVP basis set are performed to optimize the geometries of the resulting 2-oxabicyclo[4.2.0]octane products. rsc.org Analytical frequency calculations are typically carried out at the same level of theory to confirm that the optimized structures correspond to energy minima (zero imaginary frequencies) or transition states (one imaginary frequency). rsc.org The strain of the fused β-lactam ring in the related cis-7-azabicyclo[4.2.0]octan-8-one forces the cyclohexane (B81311) ring into either a flexible boat or half-chair form, a structural feature that can be effectively modeled by computational methods. researchgate.net
Table 1: Example of DFT Functionals and Basis Sets Used in Studies of Bicyclo[4.2.0]octane Systems This table is for illustrative purposes and combines typical methodologies mentioned in the literature.
| Study Type | DFT Functional | Basis Set | Application | Reference |
| Geometry Optimization | M06-2D3 | def2-SVP | Optimization of substituted 2-oxabicyclo[4.2.0]octane derivatives. | rsc.org |
| Reaction Energetics | Not Specified | Not Specified | Calculation of activation free energies in oxidation reactions. | nih.govacs.org |
| Spectroscopic Properties | Not Specified | Not Specified | Calculation of IR and UV/Vis spectra for product identification. | researchgate.netresearchgate.net |
Prediction of Reaction Pathways and Energy Barriers
A significant application of computational chemistry is the mapping of reaction pathways and the calculation of associated energy barriers. This provides a quantitative understanding of reaction kinetics and can predict the feasibility of a proposed mechanism.
A cooperative DFT and experimental investigation into the intramolecular reactions of keteniminium ions highlighted the competition between a [2+2] cycloaddition to form a bicyclo[4.2.0]octan-8-one derivative and a Belluš–Claisen-type rearrangement. acs.org The calculations revealed a surprisingly small difference in the free energy barriers for these two competing pathways, explaining the observed product distributions. acs.org
Furthermore, computational studies on the oxygenation of spiro[2.5]octane have shown that the formation of rearranged bicyclo[4.2.0]octan-1-ol products proceeds through specific reaction pathways. nih.govacs.org DFT calculations of the activation free energies for hydrogen atom transfer (HAT) from different C-H bonds help to rationalize the observed product ratios. acs.org The detection of these rearranged products provides clear evidence for the involvement of cationic intermediates, a finding supported by computational models showing that such intermediates are energetically accessible. nih.govacs.org
Table 2: Calculated Activation Free Energy Differences for Competing Reaction Pathways Data derived from studies on related bicyclic systems to illustrate the predictive power of computational chemistry.
| Substrate / Reaction | Competing Pathways | Calculated ΔΔG‡ (kcal/mol) | Favored Pathway | Reference |
| Keteniminium Ion Cyclization | [2+2] Cycloaddition vs. Claisen Rearrangement | Small difference | Both pathways are competitive | acs.org |
| 1-methylbicyclo[4.1.0]heptane Oxidation | HAT from cis C5-H vs. cis C2-H | 0.3 | cis C5-H | acs.org |
| 1-methylbicyclo[4.1.0]heptane Oxidation | HAT from cis C2-H vs. trans C2-H | 0.8 | cis C2-H | acs.org |
Elucidation of Spectroscopic Properties (e.g., Calculated IR/UV-Vis Spectra)
Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating properties like infrared (IR) vibrational frequencies and electronic (UV-Vis) absorption spectra, researchers can confirm the identity of newly synthesized compounds or transient intermediates.
In the photochemical study of α-diazo sulfoxides, this compound was formed as a product. researchgate.netresearchgate.net The identification of this and other matrix-isolated species was confirmed by comparing the experimentally measured IR spectra with the spectra calculated using DFT methods. researchgate.netresearchgate.net This comparative approach is essential for characterizing reactive or unstable molecules that cannot be analyzed by more conventional means. researchgate.net
Similarly, in studies of photocatalytic reactions, calculated UV/Vis absorption spectra are used to understand the electronic properties of reactants and intermediates. rsc.org For example, the UV/Vis spectra of various substituted benzylidenemalononitriles, which can act as precursors in photocycloadditions to form bicyclo[4.2.0]octane systems, have been recorded and compared with computational results to elucidate reaction mechanisms. rsc.org
Modeling of Stereoselectivity and Reactivity
In the context of forming bicyclo[4.2.0]octane systems, computational studies have been used to rationalize the stereoselectivity of various reactions. For instance, the diastereoselectivity in the oxygenation of bicyclic hydrocarbons is paralleled by the calculated activation free energies for attacks on different faces of the molecule. nih.govacs.org These models show that hyperconjugative interactions between the Walsh orbitals of a cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds can activate specific bonds, thereby directing the reaction to a particular site and stereochemical outcome. nih.gov
Moreover, theoretical investigations have been instrumental in demonstrating the proof-of-concept for an enantioselective [2+2] cycloaddition variant to produce chiral bicyclo[4.2.0]octan-8-one derivatives. acs.org By modeling the transition states involving chiral catalysts, chemists can predict which enantiomer will be formed preferentially and can rationally design more selective catalysts. The polar Felkin-Ahn model, a qualitative reactivity model, is often complemented by quantitative DFT calculations to rationalize the stereochemical outcome of nucleophilic additions to carbonyls in precursors to bicyclic lactones. wgtn.ac.nz
Applications in Complex Molecule Synthesis and Materials Science
Role as Chiral Synthons in Natural Product Total Synthesis
Enantiomerically pure 7-oxabicyclo[4.2.0]octan-8-ones are powerful chiral building blocks, or synthons, for the total synthesis of complex natural products. Their rigid framework allows for a high degree of stereocontrol in subsequent chemical transformations, enabling the precise construction of multiple stereocenters.
While direct synthesis of C-glycosides and δ-valerolactones from 7-oxabicyclo[4.2.0]octan-8-one is not extensively documented, related bicyclic systems like 8-oxabicyclo[3.2.1]oct-6-en-3-one have been utilized for this purpose. nih.gov Methodologies involving rearrangements and intramolecular additions on these related scaffolds provide a conceptual basis for how this compound could potentially be employed. For instance, a regioselective and stereoselective intramolecular Michael addition on a related system has been shown to yield δ-valerolactones and C-glycosides. nih.gov Such strategies are crucial in the synthesis of marine natural products. nih.gov
The this compound framework serves as a valuable precursor for creating polyoxygenated fragments, which are common structural motifs in many biologically active natural products, including polyketides. researchgate.netresearchgate.net The synthesis of portentol, an unusual polyketide, involved a biomimetic double cyclization cascade to construct its core structure. researchgate.net Similarly, the synthesis of shimalactones A and B, which are neuritogenic polyketides, utilizes a bicyclo[4.2.0]octadiene ring system. researchgate.net The strategic opening of the oxetane (B1205548) or lactone ring within the this compound system can be orchestrated to introduce multiple hydroxyl groups with defined stereochemistry, a key step in building up these complex polyoxygenated chains.
One of the most significant applications of bicyclic systems related to this compound is in the total synthesis of solanoeclepin A, a potent hatching agent for potato cyst nematodes. nih.govresearchgate.netrsc.org The synthesis of this complex natural product involves the construction of a highly strained tricyclo[5.2.1.0¹'⁶]decane skeleton, which forms part of the molecule's core. nih.govresearchgate.net Synthetic strategies have focused on creating the tetracyclic left-hand substructure of solanoeclepin A, often employing intramolecular Diels-Alder reactions to form related oxabicycloheptane moieties. researchgate.netrsc.org Although not a direct precursor, the strategic use of bicyclic lactones is a cornerstone of the synthetic routes developed to tackle this challenging molecule. researchgate.net
The inherent ring strain of the this compound scaffold makes it an excellent starting point for the synthesis of other, often more complex, bicyclic and polycyclic systems. researchgate.netresearchgate.net Ring-rearrangement and expansion reactions can transform the initial bicyclo[4.2.0]octane core into different ring systems. For example, photochemical [2+2] cycloadditions can be used to generate bicyclo[4.2.0]octane systems that are then converted into other polycyclic structures. nih.gov Furthermore, the functional groups present in derivatives of this compound can be manipulated to initiate intramolecular cyclizations, leading to the formation of intricate, fused, and bridged polycyclic frameworks found in various natural products. researchgate.netresearchgate.net The synthesis of fused oxetane bicycles, such as oxabicyclo[4.2.0]octane derivatives, has been achieved through the cyclization of bromohydrins derived from cyclic alkenes like cyclohexene (B86901). nih.gov
| Precursor System | Resulting System | Key Transformation | Reference |
| Bicyclo[4.2.0]octadiene | Endiandric Acids | Intramolecular Diels-Alder | researchgate.net |
| Cyclohexene-derived bromohydrin | Oxabicyclo[4.2.0]octane | Intramolecular Cyclization | nih.gov |
| Spiro[2.5]octane | Bicyclo[4.2.0]octan-1-ols | Rearrangement | nih.gov |
| Methylenebicyclo[4.1.0]heptanes | Oxabicyclo[4.2.0]octanones | Epoxidation and Rearrangement | researchgate.net |
The 7-oxabicyclo[4.2.0]octane skeleton is a key structural element in various natural products, including insect pheromones like frontalin (B1251666). cdnsciencepub.com The synthesis of both enantiomers of frontalin has been achieved in high yield using a Sharpless asymmetric epoxidation to introduce chirality. cdnsciencepub.com This approach highlights the utility of bicyclic systems in the asymmetric synthesis of biologically active compounds. Another example is grandisolide, a bicyclic terpene lactone, which is a male-produced pheromone of the cocoa borer. Its synthesis was achieved through the intramolecular lactonization of grandisoic acid, confirming the absolute configuration of the natural product. researchgate.net
The unique three-dimensional structure of this compound and its derivatives makes them attractive scaffolds for the development of new therapeutic agents. nih.govsmolecule.com The bicyclic framework can serve as a rigid core upon which various functional groups can be appended to interact with biological targets such as enzymes and receptors. smolecule.comgoogle.com The potential biological activities of such compounds are diverse, with some derivatives showing promise as antimicrobial or anticancer agents. smolecule.com The application of photochemical reactions to generate complex molecular scaffolds from bicyclic precursors is a powerful tool in the synthesis of medicinally important molecules. nih.gov
| Biologically Relevant Scaffold | Synthetic Approach | Potential Application | Reference |
| 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile | Cyclization and functional group transformation | Antimicrobial, Anticancer | smolecule.com |
| Guanacastepene A and E | Intramolecular [2+2] photocycloaddition | Not specified | nih.gov |
| Merrilactone A | [2+2] photocycloaddition | Neurotrophic agent | nih.gov |
| Heterocyclic GLP-1 agonists | Incorporation of bicyclic moieties | Treatment of T2DM | google.com |
Potential in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to generate structurally diverse and complex small molecules from a common starting material. rsc.org The goal of DOS is to explore chemical space efficiently to discover new chemical probes for biological investigation and starting points for drug discovery. rsc.org
The rigid, three-dimensional framework of this compound makes it an attractive scaffold for DOS. The strained β-lactone ring is susceptible to nucleophilic attack, leading to ring-opening and the introduction of a variety of functional groups. This reactivity can be exploited to create a library of compounds with diverse stereochemical and functional features.
For instance, the core structure could be elaborated through various synthetic pathways:
Nucleophilic Ring Opening: The lactone can be opened by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce new substituents and create linear or macrocyclic structures.
[3+2] Cycloadditions: The inherent strain of the bicyclic system could facilitate cycloaddition reactions, leading to the formation of more complex polycyclic systems.
Rearrangements: Acid- or base-catalyzed rearrangements could provide access to different carbocyclic and heterocyclic skeletons.
While specific studies employing this compound in a DOS campaign are not extensively documented, the principles of DOS applied to other bicyclic systems, such as those used in the synthesis of spirocyclic scaffolds, highlight the potential of such strained rings. core.ac.uk The synthesis of derivatives like 8-(D-gluco-penta-o-hydroxylpentyl)-7-oxabicyclo[4.2.0]octane demonstrates that the core structure can be functionalized with complex appendages, further supporting its potential as a versatile scaffold in the synthesis of diverse molecular libraries. tandfonline.comresearchgate.net
Development of Polymeric Materials from Related Monomers
The development of sustainable and recyclable polymers is a major focus in materials science. acs.orgnih.gov Ring-opening polymerization (ROP) of cyclic esters is a promising method for producing polyesters that can be chemically recycled back to their monomeric units. acs.org While the direct polymerization of this compound has not been detailed in the literature, research on structurally related bicyclic lactones provides significant insight into the potential of this class of compounds as monomers.
A notable example is the ring-opening polymerization of a bicyclic lactone derived from norcamphor. acs.orgnih.govresearchgate.nettum.decolab.ws This monomer, while differing in its specific ring structure from this compound, shares the key feature of a strained bicyclic system containing a lactone.
The ROP of this norcamphor-derived bicyclic lactone, catalyzed by diethylzinc (B1219324) (ZnEt₂), yielded high molecular weight polyesters. nih.gov Significantly, these polymers demonstrated excellent chemical recyclability, undergoing complete depolymerization back to the pristine monomer under thermolysis. acs.orgnih.gov This behavior is attributed to the thermodynamic equilibrium between the monomer and the polymer, which is a key feature for creating a circular polymer economy. acs.org
The successful polymerization and depolymerization of this related bicyclic lactone suggest that this compound could also be a viable monomer for producing chemically recyclable polyesters. The strain in its fused ring system is expected to provide a thermodynamic driving force for ROP.
Table 1: Polymerization Data for a Norcamphor-Derived Bicyclic Lactone
| Catalyst | Molecular Weight (M_n) (kg mol⁻¹) | Polymerizability | Depolymerization |
| ZnEt₂ | Up to 164 | Good, even at high temperatures | Complete under thermolysis |
This data is for a related norcamphor-derived bicyclic lactone and is presented as an illustrative example of the potential of this class of monomers. nih.gov
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The construction of the 7-Oxabicyclo[4.2.0]octan-8-one framework is a key challenge that future research aims to address with greater efficiency and sustainability. Current strategies often rely on photochemical methods, which are powerful but can have limitations in terms of energy consumption and scalability.
Future work will likely focus on several promising areas:
Biocatalytic Approaches: Enzymatic transformations represent a green and highly selective alternative. The use of Baeyer-Villiger monooxygenases for the oxidation of corresponding bicyclo[4.2.0]octan-7-ones could provide a direct and enantioselective route to the lactone. researchgate.net The growing library of engineered enzymes offers the potential to tailor catalysts for specific substituted substrates, enhancing the sustainability of the synthesis. nih.gov
Modern C-H Activation Strategies: Palladium-catalyzed C(sp³)–H activation has recently emerged as a powerful tool for constructing bicyclic lactones from simple cycloalkyl carboxylic acids. nih.govnature.com This atom-economical approach avoids the pre-functionalization of starting materials. Future research will likely expand the scope of this methodology to include a wider range of substrates and develop catalytic systems with lower environmental impact, potentially using more earth-abundant metals.
Advanced Photochemical and Electrocyclic Reactions: While [2+2] photocycloadditions are a staple for forming the cyclobutane (B1203170) portion of the molecule, new developments in photoredox catalysis could offer milder conditions and improved selectivity. tum.denih.gov Similarly, harnessing electrocyclic reactions, which are fundamental to the formation of the bicyclo[4.2.0]octane core, under more controlled thermal or catalytic conditions will be a key objective. rsc.orgnih.gov
| Synthetic Strategy | Precursors | Key Transformation | Potential Advantages | References |
| Biocatalysis | Bicyclo[4.2.0]octan-7-one | Enzymatic Baeyer-Villiger oxidation | High stereoselectivity, mild conditions, sustainable | researchgate.netnih.gov |
| C-H Lactonization | Cyclohexanecarboxylic acid | Pd-catalyzed C(sp³)–H activation/lactonization | High atom economy, use of simple starting materials | nih.govnature.com |
| [2+2] Cycloadditions | Dihydropyran & Ketenes/Olefins | Photocycloaddition or Ketene (B1206846) cycloaddition | Direct formation of the bicyclic core, modularity | tum.deresearchgate.netacgpubs.org |
| Electrocyclization | Substituted octatetraenes | 8π/6π-electrocyclization cascade | Biomimetic, rapid complexity generation | rsc.orgnih.gov |
Exploration of New Reactivity Modes and Transformations
The high ring strain of the β-lactone moiety in this compound is the primary driver of its reactivity, making it a versatile intermediate. clockss.org Future research will focus on harnessing this reactivity in novel and predictable ways.
Key areas for exploration include:
Controlled Ring-Opening: While nucleophilic ring-opening at either the acyl or alkyl carbon is a known reactivity mode, achieving perfect regioselectivity with a broader range of nucleophiles remains a challenge. clockss.orgacs.org Future work will involve developing catalytic systems that can precisely control the cleavage pathway, enabling access to a wider variety of functionalized cyclohexane (B81311) derivatives.
Ring-Opening Polymerization (ROP): Bicyclic lactones are excellent monomers for ROP, leading to polyesters with unique properties. acs.org Investigating the polymerization of this compound and its derivatives could yield advanced materials. A significant future goal is the creation of chemically recyclable polymers, where the polymer can be selectively depolymerized back to the pristine monomer, contributing to a circular materials economy. researchgate.netacs.org
Tandem/Cascade Reactions: The lactone can be a trigger for complex reaction cascades. For instance, ring-opening could be followed by an intramolecular cyclization or rearrangement. A notable example is the conversion of fused β-lactones into fused γ-lactones via a tandem Wolff rearrangement/lactonization sequence. acs.org Designing new cascade reactions initiated by the selective opening of the this compound ring will be a fruitful area of research, allowing for the rapid construction of complex polycyclic systems.
| Transformation Type | Products | Significance | References |
| Selective Ring-Opening | Functionalized cyclohexanes | Access to diverse scaffolds with controlled stereochemistry | clockss.orgacs.org |
| Ring-Opening Polymerization | Novel polyesters | Development of functional and chemically recyclable materials | researchgate.netacs.org |
| Ring Expansion | Fused γ-lactones, furanones | Rapid increase in molecular complexity | acs.org |
| Decarboxylation | Cyclohexene (B86901) derivatives | Access to unsaturated carbocycles | clockss.org |
Advanced Stereocontrol in Complex Architectures
The this compound scaffold contains multiple stereocenters, and controlling their relative and absolute configuration is paramount for its application in synthesizing complex target molecules like natural products.
Future research will prioritize:
Asymmetric Catalysis: The development of new chiral catalysts for the key ring-forming reactions, such as [2+2] cycloadditions and C-H lactonization, is essential. nih.gov This will enable the enantioselective synthesis of the bicyclic lactone, providing access to optically pure building blocks.
Diastereoselective Transformations: For substrates that already possess stereocenters, achieving high diastereoselectivity in subsequent modifications is crucial. This involves understanding the conformational biases of the bicyclic system and how they influence the facial selectivity of reagents. Methodologies like substrate-controlled additions and diastereoselective cycloadditions will be refined. nih.govscispace.com
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as those from the chiral pool, and devising synthetic sequences that transfer this chirality effectively to the final this compound architecture will continue to be a valuable strategy. researchgate.net
Applications in New Chemical Space and Functional Materials
The true value of developing the chemistry of this compound lies in its application as a versatile building block.
Future applications are envisioned in:
Natural Product Synthesis: Bicyclic lactones are key intermediates in the synthesis of numerous natural products. nih.govnature.com The this compound core can serve as a crucial synthon for accessing complex terpenoids and alkaloids, simplifying synthetic routes and enabling the creation of novel analogues for biological testing. nih.govacgpubs.org
Functional Materials: As mentioned, the ring-opening polymerization of this lactone is a promising route to new polyesters. acs.org These materials could be designed to have specific thermal or mechanical properties and, most importantly, to be chemically recyclable, addressing major challenges in polymer sustainability. researchgate.net
Medicinal Chemistry: Strained bicyclic systems are of growing interest in drug discovery. The analogous aza-scaffold, 7-azabicyclo[4.2.0]octan-8-one, is a known core in neurokinin-1 receptor antagonists. nih.gov This suggests that the oxa-variant could serve as a novel scaffold for identifying new bioactive agents. Its rigid structure is ideal for orienting substituents in three-dimensional space to interact with biological targets. Furthermore, related strained ring systems are being explored as bioisosteres for aromatic rings, a strategy that could be applied to this bicyclic lactone to improve the physicochemical properties of drug candidates. rsc.org
Q & A
Q. What spectroscopic methods are most effective for structural elucidation of 7-Oxabicyclo[4.2.0]octan-8-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and substituent positions. Infrared (IR) spectroscopy identifies the carbonyl group (C=O stretch at ~1700–1750 cm⁻¹). X-ray crystallography provides unambiguous confirmation of stereochemistry and ring strain . For analogs like 7-chloro-7-cyanobicyclo derivatives, mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What are common synthetic routes to this compound and its derivatives?
- Methodological Answer : A key method involves cycloaddition reactions. For example, 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one is synthesized via [2+2] cycloaddition of chlorocyanoketene (generated from thermolysis of 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone) with cyclohexene, yielding 73% product . Catalyst-free intramolecular C–H insertion reactions using α-bromodiazoacetamides also form bicyclic scaffolds, as seen in 7-bromo-1-azabicyclo derivatives .
Q. How does the bicyclic framework influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer : The strained bicyclo[4.2.0] system increases susceptibility to nucleophilic attack at the carbonyl group. For instance, aziridine intermediates in 1-azabicyclo analogs undergo ring expansion under reductive conditions to form diazabicyclo systems (e.g., 1,5-diazabicyclo[4.2.0]octan-8-one via cleavage of strained C–N bonds) . Solvent polarity and temperature must be optimized to control regioselectivity .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example, enantioselective synthesis of 1-azabicyclo derivatives employs chiral ligands in transition-metal-catalyzed cycloadditions. Computational modeling (DFT) predicts transition states to optimize diastereomeric ratios . Stereochemical outcomes in strained systems like 2,6-diazatricyclo[4.2.0.0²⁴]octan-7-one are validated via NOESY NMR .
Q. How should researchers resolve contradictions in reported reaction yields for bicyclo[4.2.0]octan-8-one syntheses?
- Methodological Answer : Systematic analysis of variables (e.g., ketene precursor purity, solvent polarity, and reaction time) is essential. For instance, thermolysis of 4-azido precursors requires strict temperature control (80–100°C) to minimize side reactions . Replicating protocols with in-situ monitoring (e.g., HPLC or GC-MS) identifies deviations in intermediates .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for cycloaddition or ring-opening pathways. Molecular dynamics simulations model solvent effects on transition states. For azabicyclo systems, electrostatic potential maps guide nucleophilic attack sites .
Data Analysis and Experimental Design
Q. How can researchers validate the purity of this compound derivatives post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution MS confirms molecular formulas, while ¹H NMR integration quantifies diastereomers. For tert-butyl-substituted analogs (e.g., 7-tert-butylbicyclo[4.2.0]octan-8-one), elemental analysis ensures absence of residual solvents .
Q. What strategies mitigate side reactions during functionalization of the bicyclo[4.2.0]octan-8-one core?
- Methodological Answer : Protecting groups (e.g., silyl ethers for hydroxyls) prevent undesired nucleophilic additions. Low-temperature conditions (–78°C) stabilize reactive intermediates like ketenes. For brominated derivatives (e.g., 7-bromo-4-thia-1-azabicyclo[4.2.0]octan-8-one), inert atmospheres (N₂/Ar) minimize oxidation .
Tables for Key Data
Q. Guidelines for Further Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
